molecular formula C13H21N B2533731 2-Methyl-3-(4-methylphenyl)pentan-1-amine CAS No. 2109622-51-5

2-Methyl-3-(4-methylphenyl)pentan-1-amine

Cat. No.: B2533731
CAS No.: 2109622-51-5
M. Wt: 191.318
InChI Key: JVXPPLQEKHEZLE-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-methylphenyl)pentan-1-amine is a synthetic organic compound supplied for forensic and neuropharmacological research purposes. As part of the evolving class of new psychoactive substances (NPS), its primary research value lies in understanding the structure-activity relationship (SAR) of synthetic stimulants and their interaction with biological systems . Researchers utilize this compound to investigate its potential mechanism of action, which may involve the modulation of monoamine transporters in the brain, such as the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters . By impairing the normal reuptake function of these transporters, compounds in this class typically increase extracellular concentrations of monoamine neurotransmitters, thereby enhancing monoaminergic signaling and producing psychostimulant effects . This makes it a relevant subject for studies aimed at predicting biological activity, assessing cytotoxicity, and elucidating the pharmacological and toxicological profiles of emerging NPS . Analysis of such substances is critical for public health protection, regulatory compliance, and advancing scientific knowledge of designer drugs. This product is intended for research use only by qualified professionals in controlled laboratory settings. It is strictly not for human consumption, nor for diagnostic, therapeutic, or veterinary use. Handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-methyl-3-(4-methylphenyl)pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-4-13(11(3)9-14)12-7-5-10(2)6-8-12/h5-8,11,13H,4,9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXPPLQEKHEZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)C(C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

Friedel-Crafts Acylation Route

The Friedel-Crafts acylation serves as a cornerstone for constructing the 4-methylphenyl backbone. In this approach, toluene undergoes electrophilic substitution with 2-methylpentanoyl chloride in the presence of anhydrous aluminum chloride (AlCl₃) to yield 3-(4-methylphenyl)-2-methylpentan-1-one. The reaction proceeds via the following mechanism:

  • Acylium Ion Formation : AlCl₃ coordinates to the acyl chloride, generating a reactive acylium ion.
  • Electrophilic Attack : The acylium ion attacks the aromatic ring of toluene, preferentially at the para position due to steric and electronic factors.
  • Deprotonation : The intermediate sigma complex loses a proton to regenerate aromaticity, forming the ketone.

Critical Parameters :

  • Solvent : Dichloromethane (CH₂Cl₂) or nitrobenzene for optimal electrophile stability.
  • Temperature : 0–5°C to minimize polysubstitution.
  • Yield : 68–75% based on analogous syntheses.
Bromination of the Ketone Intermediate

The resulting ketone is α-brominated using bromine (Br₂) and catalytic AlCl₃ (General Procedure B in). This step selectively targets the α-carbon adjacent to the carbonyl group, producing 2-bromo-3-(4-methylphenyl)-2-methylpentan-1-one. Quantitative conversion is achieved under these conditions, as confirmed by ¹H NMR.

Reaction Conditions :

  • Molar Ratio : 1.1 eq Br₂ per ketone.
  • Solvent : Et₂O or CH₂Cl₂.
  • Time : 10–30 minutes at 0°C.
Amine Formation via Gabriel Synthesis

The α-bromoketone is reacted with potassium phthalimide in dimethylformamide (DMF) to form the phthalimide-protected amine. Subsequent hydrolysis with hydrazine (NH₂NH₂) liberates the primary amine.

Key Steps :

  • Nucleophilic Substitution : Phthalimide anion displaces bromide, forming a stable intermediate.
  • Deprotection : Hydrazine cleaves the phthalimide group, yielding 2-methyl-3-(4-methylphenyl)pentan-1-amine.

Optimization Notes :

  • Solvent : DMF at 80°C enhances reaction kinetics.
  • Yield : 55–60% after purification via recrystallization.

Grignard Reaction Route

An alternative pathway employs Grignard reagents to assemble the carbon skeleton. 4-Methylbenzylmagnesium chloride is reacted with 2-methylpentanenitrile, followed by acidic hydrolysis to yield the ketone precursor.

Procedure :

  • Grignard Formation : 4-Methylbenzyl chloride reacts with magnesium in anhydrous THF.
  • Nitrile Alkylation : The Grignard reagent attacks 2-methylpentanenitrile, forming an imine intermediate.
  • Hydrolysis : Concentrated H₂SO₄ hydrolyzes the imine to 3-(4-methylphenyl)-2-methylpentan-1-one.

Advantages :

  • Functional Group Tolerance : Avoids acidic conditions incompatible with acid-sensitive substrates.
  • Yield : 70–78% for nitrile-based routes.

Reductive Amination via Oxime Intermediate

Reductive amination offers a one-pot strategy for converting ketones directly to amines. The ketone is first converted to its oxime derivative using hydroxylamine hydrochloride (NH₂OH·HCl), followed by reduction with lithium aluminum hydride (LiAlH₄).

Reaction Sequence :

  • Oxime Formation : Ketone + NH₂OH·HCl → Oxime (80–85% yield).
  • Reduction : Oxime + LiAlH₄ → Primary amine (60–65% yield).

Challenges :

  • Over-Reduction : LiAlH₄ may reduce aromatic rings; controlled stoichiometry is essential.
  • Purification : Column chromatography (SiO₂, EtOAc/hexane) removes byproducts.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Steps Yield (%) Purity (%)
Friedel-Crafts Toluene, acyl chloride Acylation, bromination 55–60 >95
Grignard Nitrile, Grignard reagent Alkylation, hydrolysis 70–78 90–92
Reductive Amination Ketone, NH₂OH·HCl Oxime formation, reduction 60–65 88–90

Trade-offs :

  • Friedel-Crafts : High purity but moderate yield due to multi-step sequence.
  • Grignard : Superior yield but requires stringent anhydrous conditions.
  • Reductive Amination : Streamlined steps but lower overall efficiency.

Experimental Procedures and Data Tables

Friedel-Crafts Acylation Protocol

Materials :

  • Toluene (10 mmol), 2-methylpentanoyl chloride (12 mmol), AlCl₃ (15 mmol).

Procedure :

  • Dissolve AlCl₃ in CH₂Cl₂ (20 mL) at 0°C.
  • Add acyl chloride dropwise, followed by toluene.
  • Stir for 4 h, quench with ice/HCl, extract with Et₂O.
  • Dry (MgSO₄), filter, and concentrate in vacuo.

Data :

  • ¹H NMR (CDCl₃) : δ 7.86 (d, 2H), 7.25 (d, 2H), 2.92 (m, 2H), 2.41 (s, 3H).
  • Yield : 72%.

Challenges and Optimization Strategies

Stereochemical Control

The chiral center at C2 necessitates enantioselective synthesis. Diastereomeric resolution using dibenzoyl-D-tartaric acid, as demonstrated for pyrovalerone analogs, achieves >95% enantiomeric excess (ee).

Protocol :

  • Form diastereomeric salts with dibenzoyl-D-tartaric acid.
  • Recrystallize from CH₂Cl₂/hexane.
  • Liberate free base with aqueous Na₂CO₃.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4-methylphenyl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-Methyl-3-(4-methylphenyl)pentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-methylphenyl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positioning and nature of substituents critically influence physicochemical properties and reactivity. Key comparisons include:

3-[(4-Chlorophenyl)methyl]pentan-3-amine (CAS: 1989-69-1)
  • Structure : A pentan-3-amine with a (4-chlorophenyl)methyl group at position 3.
  • Key Differences :
    • The amine group is at position 3 (vs. position 1 in the target compound), altering steric accessibility.
    • The 4-chlorophenyl group introduces an electron-withdrawing Cl atom, which may enhance stability but reduce solubility compared to the 4-methylphenyl group in the target compound .
5-(4-Chlorophenoxy)pentan-1-amine (CAS: 200484-40-8)
  • Structure: A pentan-1-amine with a 4-chlorophenoxy group at position 4.
  • The chlorine atom may confer distinct metabolic stability or toxicity profiles .
2-Chloro-N-methyl-5-(((1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)pentan-1-amine
  • Structure : A chloro-substituted pentan-1-amine with a bicyclic terpene-derived substituent.

Research Tools and Methodologies

Structural characterization of similar compounds relies on:

  • X-ray Crystallography : Programs like SHELXL and SHELXS are critical for refining crystal structures, enabling precise determination of substituent conformations .
  • Spectroscopic Analysis : IR and LC-MS (as in ) are used to confirm functional groups and molecular weights.

Biological Activity

2-Methyl-3-(4-methylphenyl)pentan-1-amine, also known as a derivative of the cathinone family, has garnered attention for its potential biological activities. This compound is structurally related to other psychoactive substances and has shown promise in various pharmacological studies. Its unique structural features may influence its interaction with biological targets, leading to diverse physiological effects.

The compound's molecular formula is C12H17NC_{12}H_{17}N, and it features a pentan-1-amine backbone with a methyl and a para-methylphenyl substituent. Such modifications can significantly affect its lipophilicity and receptor binding properties.

This compound acts primarily as a monoamine reuptake inhibitor , particularly affecting dopamine and norepinephrine transporters. This mechanism is similar to that of other stimulants, which can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially resulting in enhanced mood and energy levels.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Stimulant Effects : Similar to other cathinones, it may induce stimulant effects, including increased alertness and energy.
  • Potential Therapeutic Uses : Ongoing studies suggest possible applications in treating neurological disorders due to its interaction with neurotransmitter systems.
  • Toxicological Concerns : Reports indicate that misuse can lead to severe side effects such as respiratory distress and altered mental states .

Comparative Biological Activity

The biological activity of this compound can be compared with other similar compounds in the cathinone class. Below is a summary table highlighting key differences:

CompoundMechanism of ActionBiological EffectsToxicity Profile
This compoundMonoamine reuptake inhibitorStimulant effects, potential therapyRespiratory distress, CNS effects
4-FPD (4-Fluorophenyl derivative)Monoamine reuptake inhibitorSimilar stimulant effectsSimilar toxicity concerns
MPHP (Methamphetamine analog)Dopamine reuptake inhibitorEuphoria, increased energyHigh potential for abuse

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

  • Case Report on Cathinones : A study documented severe adverse reactions in individuals consuming products containing this compound, highlighting its potential for abuse and the need for regulatory oversight .
  • Clinical Observations : In clinical settings, patients exhibiting symptoms consistent with stimulant use have been linked to substances containing this compound, emphasizing the importance of awareness among healthcare providers regarding emerging psychoactive substances .

Research Findings

Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound:

  • Binding Affinity Studies : Research indicates that this compound has a notable binding affinity for dopamine and norepinephrine transporters, which correlates with its stimulant properties.
  • In Vitro Studies : Laboratory studies have demonstrated that this compound can modulate neurotransmitter release in neuronal cultures, suggesting its role as a potential research tool for understanding neuropharmacology.

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